5-(1H-Pyrazol-1-yl)pyridin-2-amine
Description
Significance of Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Chemical Research
Both pyrazole and pyridine are fundamental scaffolds in the realm of chemical research, each contributing unique properties to the molecules they are part of.
Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. acs.orgglobalresearchonline.net Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.com The pyrazole nucleus is considered a "privileged structure" due to its synthetic accessibility and favorable drug-like properties. acs.org This has led to its incorporation into numerous FDA-approved drugs. acs.org The two nitrogen atoms in the pyrazole ring, one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-like), allow for diverse interactions with biological targets. mdpi.com
Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is another vital component in many biologically active compounds and functional materials. ias.ac.in The nitrogen atom in the pyridine ring imparts basicity and influences the electronic distribution of the ring, making it a key feature in the design of various pharmaceuticals. nih.gov Pyridine and its derivatives are utilized as solvents, catalysts, and precursors in the synthesis of a wide range of chemicals. ias.ac.in
The combination of these two scaffolds into a single molecule, as seen in 5-(1H-Pyrazol-1-yl)pyridin-2-amine, creates a hybrid structure with the potential for multifaceted biological interactions and applications.
Overview of Pyrazole and Pyridine-Based Chemical Structures
The structural diversity of pyrazole and pyridine-based compounds is vast, stemming from the various possible substitution patterns on their respective rings.
Pyrazole-based structures are characterized by the five-membered diazole ring. mdpi.com The reactivity and properties of pyrazole derivatives are highly dependent on the nature and position of substituents on the ring. amazonaws.com For instance, the presence of an amino group, as in aminopyrazoles, provides a versatile handle for further chemical modifications and is a common feature in many bioactive molecules. mdpi.commdpi.com Fused pyrazole systems, where the pyrazole ring is part of a larger bicyclic or polycyclic structure, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are also of significant interest due to their diverse pharmacological profiles. mdpi.comnih.gov
Pyridine-based structures are centered around the six-membered aromatic ring. The nitrogen atom's lone pair of electrons is not part of the aromatic system, which makes pyridine basic. nih.govresearchgate.net The position of substituents on the pyridine ring significantly influences its chemical behavior. For example, an amino group at the 2-position, as in 2-aminopyridine (B139424) derivatives, can act as a key binding motif in various biological targets.
The linkage of a pyrazole ring to a pyridine ring, as in this compound, results in a molecule with a defined three-dimensional shape and electronic distribution, which are crucial for its interaction with biological macromolecules.
Research Landscape and Emerging Trends Pertaining to this compound Analogues
Research into this compound and its analogues is an active and expanding area, with a primary focus on their potential as therapeutic agents. A significant trend is the exploration of these compounds as kinase inhibitors . nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole-pyridine scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors. acs.orgnih.gov
For instance, derivatives of this scaffold have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. One derivative demonstrated potent inhibition of CDK2, highlighting its potential in cancer therapy. Furthermore, analogues have been explored as inhibitors of other kinases such as Aurora kinases and Janus kinases (JAKs). nih.govnih.gov
Beyond cancer, research has indicated the potential of these compounds as antimicrobial agents . Studies have shown promising activity against various pathogens, including bacteria and protozoa like Leishmania. mdpi.com The structural modifications on the pyrazole and pyridine rings are being systematically explored to optimize potency and selectivity against different microbial targets.
The synthesis of novel analogues is a continuous effort in this field. Researchers are employing various synthetic methodologies, including microwave-assisted synthesis, to efficiently generate libraries of related compounds for biological screening. mdpi.com The introduction of different substituents on both the pyrazole and pyridine rings allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
5-pyrazol-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVJVIUMELWNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651424 | |
| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152839-05-8 | |
| Record name | 5-(1H-Pyrazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 1h Pyrazol 1 Yl Pyridin 2 Amine and Its Derivatives
Established Synthetic Pathways for Pyrazole-Pyridin-2-amine Systems
The construction of the 5-(1H-pyrazol-1-yl)pyridin-2-amine core and its analogues has traditionally relied on multi-step synthetic sequences. These methods provide a reliable means to access these complex molecules, allowing for the controlled introduction of various substituents.
Multi-Step Synthetic Strategies for the this compound Core
Multi-step syntheses are a cornerstone in the preparation of pyrazole-pyridin-2-amine systems. These strategies often involve the sequential formation of the pyrazole (B372694) and pyridine (B92270) rings. A common approach begins with the synthesis of a substituted pyrazole, which is then used as a building block to construct the pyridine ring. For instance, 5-aminopyrazoles are key starting materials that can react with various dicarbonyl compounds or their equivalents to form the fused pyridine ring. beilstein-archives.orgnih.gov
Another established multi-step strategy involves the initial construction of a functionalized pyridine ring, followed by the formation of the pyrazole ring. This can be achieved by reacting a pyridine derivative containing appropriate functional groups, such as a hydrazine (B178648) and a carbonyl or cyano group, to facilitate the cyclization into the pyrazole ring. nih.gov The choice of strategy often depends on the desired substitution pattern on the final molecule.
For example, the synthesis of certain pyrazolopyridines involves the initial reaction of 1,3-dicarbonyl compounds with hydrazine to form a pyrazole, which is subsequently functionalized and cyclized to create the pyridine portion of the molecule. nih.gov These multi-step approaches, while sometimes lengthy, offer the advantage of building molecular complexity in a controlled and predictable manner.
Key Intermediates and Precursor Compounds in this compound Synthesis
The synthesis of this compound relies on a variety of key intermediates and precursor compounds. The nature of these precursors largely dictates the synthetic route and the final substitution pattern of the target molecule.
One of the most crucial classes of precursors is the 5-aminopyrazoles . These compounds serve as versatile building blocks for the construction of the pyridine ring. nih.govbeilstein-journals.org They can react with a range of 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable electrophiles to form the pyrazolopyridine scaffold. nih.govnih.gov
Another important set of intermediates are functionalized pyridines . For instance, a 2-aminopyridine (B139424) derivative can be functionalized at the 5-position to introduce a group that can be subsequently converted into a pyrazole ring. Alternatively, a pyridine ring bearing a leaving group at the 2-position and a suitable functional group at the 5-position can be reacted with hydrazine or a substituted hydrazine to form the pyrazole ring. nih.gov
The table below summarizes some of the key precursor types and their role in the synthesis of the this compound core.
| Precursor Type | Role in Synthesis | Example Starting Materials |
| 5-Aminopyrazoles | Formation of the pyridine ring | 5-amino-3-methyl-1-phenylpyrazole |
| 1,3-Dicarbonyl Compounds | React with aminopyrazoles to form the pyridine ring | Acetylacetone, Ethyl acetoacetate (B1235776) mdpi.com |
| α,β-Unsaturated Ketones | Cyclocondensation with aminopyrazoles | Chalcones, Enones nih.gov |
| Functionalized Pyridines | Formation of the pyrazole ring | 2-Halopyridines, 2-Aminopyridines nih.gov |
| Hydrazine and Derivatives | Formation of the pyrazole ring from dicarbonyl or related precursors | Hydrazine hydrate, Phenylhydrazine nih.govmdpi.com |
| β-Ketoesters | Versatile precursors for both pyrazole and pyridine ring formation | Ethyl acetoacetate rsc.org |
Advanced and Atom-Economical Approaches in this compound Synthesis
One-Pot Reaction Methodologies for Enhanced Efficiency
One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. Several one-pot strategies have been developed for the synthesis of pyrazolopyridine systems.
For instance, a one-pot, three-component reaction has been reported for the synthesis of 3-sulfonyl-2-aminopyridines from an aldehyde, a sulfonylacetonitrile, and ammonia. acs.org While not directly yielding the target compound, this methodology highlights the power of one-pot approaches in constructing highly substituted pyridine rings. Another example involves the multicomponent synthesis of pyrazole derivatives, which can then be further elaborated to the desired pyrazolopyridine. rsc.org The development of one-pot syntheses for 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazole and azlactones further demonstrates the utility of this approach. beilstein-archives.org These methods often rely on the careful orchestration of reaction conditions to ensure the sequential formation of bonds and rings in a controlled manner.
Cyclization Reactions in the Formation of Pyrazole and Pyridine Rings
Cyclization reactions are fundamental to the construction of the heterocyclic rings in this compound. These reactions can be broadly categorized into those that form the pyrazole ring and those that form the pyridine ring.
Pyrazole Ring Formation: The most common method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.commdpi.com This versatile reaction allows for the introduction of a wide range of substituents on the pyrazole ring. Other methods include 1,3-dipolar cycloadditions of diazo compounds with alkynes and electrophilic cyclizations of α,β-alkynic hydrazones. mdpi.comacs.org
Pyridine Ring Formation: The synthesis of the pyridine ring can be achieved through various cyclization strategies. One common approach is the reaction of a 1,3-dinucleophile, such as an aminopyrazole, with a 1,3-bielectrophile, like a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov Metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes have also emerged as a powerful and atom-economical method for constructing pyridine rings. acsgcipr.org This reaction, often catalyzed by cobalt or ruthenium complexes, allows for the convergent synthesis of highly substituted pyridines. acsgcipr.org
The table below provides a summary of common cyclization strategies.
| Ring System | Cyclization Strategy | Key Reactants |
| Pyrazole | Cyclocondensation | 1,3-Dicarbonyl compounds + Hydrazines mdpi.commdpi.com |
| Pyrazole | 1,3-Dipolar Cycloaddition | Diazo compounds + Alkynes mdpi.com |
| Pyridine | Condensation/Cyclization | Aminopyrazoles + 1,3-Dicarbonyl compounds nih.gov |
| Pyridine | Metal-Catalyzed [2+2+2] Cycloaddition | Nitriles + Alkynes acsgcipr.org |
Nucleophilic Substitution and Coupling Reactions for Structural Integration
Nucleophilic substitution and cross-coupling reactions are indispensable tools for the final integration of the pyrazole and pyridine rings and for introducing further structural diversity.
Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which are electron-deficient due to the electronegativity of the nitrogen atom. stackexchange.comuoanbar.edu.iq This reactivity can be exploited to introduce the pyrazole moiety onto a pre-formed pyridine ring. For example, a pyridine derivative with a good leaving group (e.g., a halogen) at the 5-position can undergo nucleophilic substitution by a pyrazole anion. Conversely, a 5-aminopyridine can act as a nucleophile to displace a leaving group on another molecule.
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have become powerful methods for forming C-N and C-C bonds in heterocyclic synthesis. The Ullmann condensation, a copper-catalyzed N-arylation, can be used to couple a pyrazole with a halopyridine. researchgate.net Similarly, palladium-catalyzed reactions like the Buchwald-Hartwig amination provide a versatile route for forming the C-N bond between the pyrazole nitrogen and the pyridine ring. nih.gov These reactions are often characterized by their high efficiency and broad functional group tolerance. Furthermore, cross-coupling reactions such as the Suzuki and Negishi reactions can be employed to functionalize the pyrazole or pyridine rings with various substituents. nih.govresearchgate.net
Flow Chemistry Applications in Heterocycle Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles and their derivatives. mit.edunih.gov This methodology offers significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, and the ability to scale up production rapidly. mit.eduuc.pt The synthesis of pyrazoles often involves hazardous intermediates like diazo compounds or high-energy reactions, which can be managed more safely in the confined volumes of a flow reactor. nih.govmdpi.com
In a typical flow synthesis of a pyrazole core, reactants are pumped through heated reactor coils. mit.edu For instance, a process for synthesizing 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles involves the reaction of terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides to generate ynone intermediates in situ. These intermediates then react with hydrazines in a subsequent step. nih.govmdpi.com This transition metal-free process can produce a range of N-unsubstituted and N-phenyl pyrazoles in moderate to good yields with residence times around 70 minutes. nih.govmdpi.com
Another advanced flow approach combines the in situ formation of diazoalkanes from amines and their subsequent [3+2] cycloaddition with alkynes or alkenes within a continuous system. nih.gov This integrated method drastically reduces reaction times from hours to minutes and allows for the safe handling of potentially explosive diazoalkanes at elevated temperatures, which accelerates the cycloaddition step. mit.edu The modular nature of flow systems also permits the sequential modification of the pyrazole core, such as N-alkylation or arylation, in a continuous "assembly line" fashion, enabling the rapid generation of diverse molecular structures. mit.edu
| Reactants | Key Method | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Vinylidene keto esters and hydrazine derivatives | Flow setup | - | Pyrazole-4-carboxylate derivatives | 62-82% | mdpi.com |
| Terminal aryl alkynes, n-BuLi, acyl chlorides, hydrazines | Transition metal-free continuous flow | ~70 min residence time | 3,5-di- and 1,3,5-trisubstituted pyrazoles | 54-77% (N-unsubstituted), 20-70% (N-phenyl) | nih.govmdpi.com |
| Fluorinated amines and ethyl propiolate | Telescoped diazoalkane formation and [3+2] cycloaddition | 60 °C (5 min) then 90 °C (10 min) | Functionalized pyrazole | 92% | mit.edu |
| Aldehyde hydrazones and maleimides | CuCl-catalyzed oxidative coupling | Mild conditions | Dihydropyrazoles (precursors to pyrrolo[3,4-c]pyrazoles) | Not specified | mdpi.com |
Dipolar Cycloaddition Reactions in Pyrazole-Pyridin-2-amine Formation
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic synthesis and the most common method for constructing the pyrazole ring. nih.govnih.gov This reaction involves the combination of a 1,3-dipole with a "dipolarophile," typically an alkene or an alkyne, to form a five-membered ring. youtube.com For pyrazole synthesis, the key 1,3-dipoles are nitrile imines or diazo compounds. nih.govyoutube.com
Nitrile imines, often generated in situ from hydrazonoyl halides or arylhydrazones, react readily with alkynes to form substituted pyrazoles. nih.govrsc.org The regioselectivity of the cycloaddition—which determines the substitution pattern on the final pyrazole ring—is a critical consideration. nih.gov Similarly, diazo compounds, such as ethyl diazoacetate, can react with alkynes and alkenes to produce pyrazole-carboxylates and pyrazolines, respectively. nih.govresearchgate.net The reactivity of the diazo compound and the dipolarophile often necessitates specific conditions, such as catalysis or heating, to proceed efficiently. unisi.it
To form a pyrazole-pyridine compound like this compound, one of the reactants must contain the pre-formed pyridine moiety. For example, a 1,3-dipolar cycloaddition could be envisioned between a pyridine-containing dipolarophile and a suitable 1,3-dipole, or conversely, a pyridine-substituted 1,3-dipole and a simple alkyne. The use of alkyne surrogates, such as vinyl bromides or vinyl sulfonyl fluorides, provides an alternative route that can offer greater control over regioselectivity, as the functional group is eliminated after the initial cyclization to yield the aromatic pyrazole ring. nih.govorganic-chemistry.org
| 1,3-Dipole | Dipolarophile | Key Feature | Product | Reference |
|---|---|---|---|---|
| Nitrile Imines (from hydrazonoyl halides) | α-Bromocinnamaldehyde (Alkyne Surrogate) | Complete regioselectivity; aromatization via HBr loss | 1,3,4,5-Tetrasubstituted pyrazoles | nih.gov |
| Ethyl Diazoacetate | α-Methylene Carbonyl Compounds | DBU-catalyzed; excellent regioselectivity | Pyrazole-5-carboxylates | nih.gov |
| Nitrile Imines | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Provides wide scope of products in high yields | 1,3,5-Trisubstituted pyrazoles | rsc.org |
| Diazo compounds (from N-tosylhydrazones) | Unactivated bromovinyl acetals (Alkyne Surrogate) | Regioselective synthesis of 3,5-disubstituted pyrazoles | 3,5-Disubstituted pyrazoles | researchgate.net |
Functionalization Strategies for Structural Diversification of this compound
Once the core pyrazole-pyridine scaffold is synthesized, its structural diversification through targeted functionalization is crucial for tailoring its properties for various applications, particularly in drug discovery.
Introduction of Substituents for Targeted Molecular Design
The strategic introduction of various substituents onto the pyrazole or pyridine rings is a key element of molecular design. nih.gov This approach, often guided by molecular docking studies, aims to enhance the molecule's interaction with a specific biological target, such as a protein kinase. nih.govresearchgate.net For example, in the development of pyrazolo[3,4-b]pyridine-based kinase inhibitors, introducing a nitrogen atom at the 2-position of a pyrrole (B145914) ring (creating a pyrazole) was predicted to enhance hydrogen bonding with the hinge region of the target protein. nih.gov
The synthesis of derivatives often involves palladium-catalyzed cross-coupling reactions, such as C-N coupling, to attach various amine-containing fragments to the heterocyclic core. nih.gov The introduction of a range of electron-donating and electron-withdrawing groups allows for systematic exploration of structure-activity relationships (SAR). nih.gov For instance, molecular hybridization, which links the pyrazole-pyridine pharmacophore with other bioactive units like carbohydrates, has been used to create novel glycohybrids with potential anti-cancer activity. nih.gov These modifications can significantly alter the molecule's potency, selectivity, and pharmacokinetic properties. researchgate.net
Derivatization via Amino and Nitrile Functionalities
The functional groups present on the this compound core, specifically the amino group (-NH2) on the pyridine ring and potential nitrile groups (-CN) on precursors, are versatile handles for further chemical modification. nih.govmdpi.com The 2-amino group on the pyridine ring can undergo a variety of transformations. For example, acylation reactions, such as treatment with acetic anhydride (B1165640) or benzoyl chloride, can be used to install acetyl or benzoyl groups, respectively. researchgate.net
Furthermore, 5-aminopyrazoles are extensively used as synthons for the construction of fused heterocyclic systems. nih.govmdpi.com The amino group can act as a nucleophile in cyclocondensation reactions with various electrophilic partners. For instance, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrazolo[1,5-a]pyrimidines. nih.govnih.gov
The nitrile functionality, often found in pyrazole precursors like 5-amino-1H-pyrazole-4-carbonitrile, is another key group for derivatization. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form adjacent rings. nih.gov For example, a multi-component reaction involving salicylaldehyde, malononitrile (B47326) dimer, and 2-cyanoacetohydrazide (B512044) can lead to a complex chromeno[2,3-b]pyridine structure fused to a 5-aminopyrazole ring, highlighting the utility of both amino and cyano groups in building molecular complexity. mdpi.com
| Starting Material Type | Reagent(s) | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles | Acetic Anhydride or Benzoyl Chloride | N-Acylation | N-acetyl or N-benzoyl pyrazoles | researchgate.net |
| 5-Aminopyrazole | Enaminone | Acid-catalyzed cyclocondensation | Pyrazolo[3,4-b]pyridine | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Regioselective cyclization | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| Heterocyclic Acetonitriles | Two-step sequence including diazotization | Deaminative transformation followed by Suzuki coupling | Fully substituted arylated pyrazoles | nih.gov |
Reactivity and Transformation Studies of 5 1h Pyrazol 1 Yl Pyridin 2 Amine Scaffolds
Chemical Reactivity Profile of Core Functional Groups
The reactivity of 5-(1H-pyrazol-1-yl)pyridin-2-amine is primarily centered around its amino group and the nitrogen atoms within the heterocyclic rings.
Reactivity of the Amino Group in this compound
The 2-amino group on the pyridine (B92270) ring is a key site for chemical modifications. As a nucleophile, it readily participates in a variety of reactions, including N-arylation and cyclization. rsc.org The presence of the pyridyl directing group facilitates the formation of stable complexes with transition metals, which can then catalyze further transformations. rsc.org This reactivity allows for the construction of diverse N-heterocycles and other nitrogen-containing molecules through direct and atom-economical cross-coupling strategies. rsc.org
For instance, the amino group can be involved in multicomponent reactions to synthesize more complex heterocyclic systems. A study on the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives demonstrated the versatility of the amino group in one-pot reactions. nih.gov
The reactivity of the amino group is also influenced by its position on the pyridine ring. In 2-aminopyridine (B139424), the amino group can participate in reactions such as acylation and condensation. acs.org The bifunctionality of 2-aminopyridine is evident in its reaction with maleic anhydride (B1165640) to form a 1:2 adduct. wikipedia.org
Principal Reaction Types of this compound Derivatives
Derivatives of this compound undergo a variety of chemical transformations, including oxidation, reduction, hydrolysis, substitution, and tautomerization.
Oxidation and Reduction Reactions
The pyrazole (B372694) ring is generally stable to oxidation, with reactions typically occurring at the C-alkylated side chains. globalresearchonline.net However, under specific conditions, the pyrazole ring itself can be oxidized. For example, oxidative ring-opening of 1H-pyrazol-5-amines has been achieved using iodosobenzene (B1197198) (PhIO) to form 3-diazenylacrylonitrile derivatives. sci-hub.se This process is believed to proceed through the formation of a hydroxylamine (B1172632) intermediate. sci-hub.se
The pyrazole ring is also resistant to reduction under many conditions, but its derivatives can be reduced. pharmaguideline.com For instance, N-phenyl derivatives of pyrazole can be reduced to the corresponding pyrazoline using sodium-ethanol. globalresearchonline.net Catalytic hydrogenation can lead to the formation of pyrazoline and subsequently pyrazolidine. globalresearchonline.net
The amino group of 2-aminopyridine derivatives can be oxidized, but this often leads to the formation of reactive and potentially toxic species. nih.gov
Hydrolysis and Substitution Reactions
Hydrolysis can occur in derivatives of this compound, particularly if they contain susceptible functional groups like esters or amides. For example, the hydrolysis of N-formyl-2-aminopyridines under mild acidic conditions is a key step in a method for synthesizing 2-aminopyridines. nih.gov
Substitution reactions are common for this scaffold. The amino group can undergo nucleophilic substitution, and the pyridine and pyrazole rings can undergo electrophilic substitution. rsc.orgpharmaguideline.com The C4 position of the pyrazole ring is the preferred site for electrophilic attack. pharmaguideline.com Halogenation, nitration, and sulfonation of pyrazole derivatives typically occur at this position. globalresearchonline.net
Transition metal-catalyzed cross-coupling reactions are widely used to introduce substituents onto the pyridine ring of N-aryl-2-aminopyridines. rsc.org These reactions, often directed by the pyridine nitrogen, allow for the formation of C-C and C-N bonds. rsc.org
Tautomerization and Protonation Phenomena
Tautomerism is a significant feature of pyrazole derivatives. globalresearchonline.net Unsubstituted pyrazole can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. mdpi.comnih.gov In 3(5)-substituted pyrazoles, the position of the substituent can influence which tautomer is favored. mdpi.com The presence of different tautomers can affect the molecule's reactivity and its ability to form intermolecular interactions. nih.gov
Protonation of the pyrazole ring typically occurs at the pyridine-like nitrogen atom, leading to the formation of a pyrazolium (B1228807) cation. globalresearchonline.net This protonation makes the C3 position more susceptible to electrophilic attack while decreasing the likelihood of attack at C4. globalresearchonline.net The basicity of the pyrazole ring can be influenced by substituents. nih.gov
The pyridine nitrogen atom in 2-aminopyridine derivatives can also be protonated. In some cases, intramolecular hydrogen bonds can form between the pyridine nitrogen and a proton on the amino group or a substituent on the pyrazole ring. clockss.org
Electrophilic Aromatic Substitution Reactions on Pyrazole and Pyridine Moieties
The reactivity of the this compound scaffold in electrophilic aromatic substitution (EAS) is governed by the electronic properties of the interconnected pyridine and pyrazole rings, as well as the influence of their respective substituents.
Pyridine Moiety: The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophiles. imperial.ac.uk Electrophilic attack on an unsubstituted pyridine ring typically occurs at the C3 position, as this avoids the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. youtube.com
In the case of this compound, the substituents significantly modulate this inherent reactivity:
Amino Group (-NH₂): Located at the C2 position, the amino group is a powerful activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director.
Pyrazolyl Group: The N-pyrazolyl group at the C5 position is generally considered an electron-withdrawing and deactivating group.
The strong activating effect of the C2-amino group is expected to dominate, directing incoming electrophiles to the positions ortho (C3) and para (C6) to it. Since the C5 position is already substituted, the most probable sites for electrophilic attack on the pyridine ring are the C3 and C6 positions.
Pyrazole Moiety: The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms. In polyfunctional 5-aminopyrazoles, the typical nucleophilic sites in order of reactivity are the 5-NH₂, 1-NH, and 4-CH. nih.gov However, in the title compound, the nitrogen at position 1 is already substituted with the pyridine ring. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to other carbon atoms in the ring. The reactivity can be influenced by the nature of the substituent at the N1 position.
Coordination Chemistry and Metal Complexation of this compound Ligands
The molecular architecture of this compound, featuring multiple nitrogen atoms, makes it a versatile ligand in coordination chemistry. researchgate.netacs.org The nitrogen atoms of the pyridine ring and the adjacent pyrazole ring can act as donor sites for metal ions, facilitating the formation of stable chelate rings. researchgate.net
Interaction with Metal Ions and Complex Formation
This compound and structurally related ligands act as effective chelating agents for a wide range of transition metal ions. The most common coordination mode involves the nitrogen atom of the pyridine ring and the N2 atom of the pyrazole ring, forming a stable five-membered chelate ring with the metal center. researchgate.net This bidentate N,N-donor behavior has been observed in complexes with various metals, including copper(II), zinc(II), cadmium(II), cobalt(II), ruthenium(II), and osmium(II). ntu.edu.twrsc.org
The specific structure of the resulting complex can vary, ranging from simple mononuclear species to more complex dinuclear or polynuclear coordination polymers. hbku.edu.qa The final architecture is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anions present, and the reaction conditions. rsc.orghbku.edu.qa For instance, research on similar pyrazolyl-pyridine ligands shows that nitrate (B79036) anions can lead to the formation of dimeric structures, while less-coordinating tetrafluoroborate (B81430) anions may result in polymeric frameworks. hbku.edu.qa
The table below presents examples of metal complexes formed with ligands structurally similar to this compound, illustrating the diversity of resulting coordination compounds.
| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| 3-trifluoromethyl-5-(2-pyridyl)pyrazole | Ru(II) | [Ru(CO)₂(pypz)₂] | Octahedral | ntu.edu.tw |
| 3-trifluoromethyl-5-(2-pyridyl)pyrazole | Os(II) | [Os(CO)₂(pypz)₂] | Octahedral | ntu.edu.tw |
| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II) | {[Co(Hapt)₂]·2H₂O}n | 2D Layered Polymer | rsc.org |
| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Zn(II) | {[Zn(Hapt)₂]·3H₂O}n | 2D Layered Polymer | rsc.org |
| pyrazolylmethylpyridine | Ag(I) | [Ag(L)(NO₃)]₂ | Dinuclear | hbku.edu.qa |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | Mononuclear Complex | Not Specified | nih.gov |
Influence of Coordination on Electronic and Structural Properties
The act of coordination to a metal ion significantly alters the electronic and structural properties of the this compound ligand. These changes can be observed through various spectroscopic and analytical techniques.
Structural Changes: Upon complexation, the ligand's conformation becomes more rigid. The bond lengths and angles within the pyridine and pyrazole rings are modified to accommodate the geometric requirements of the metal's coordination sphere. The formation of the chelate ring locks the two heterocyclic systems into a relatively coplanar arrangement, which can enhance electronic communication between them.
Electronic and Spectroscopic Changes: The coordination of the ligand's nitrogen lone pairs to a metal ion perturbs its electronic structure. This is often manifested as shifts in the absorption bands in UV-Visible spectroscopy. Studies on analogous pyrazole-pyridine ligands have shown that the n → π* and π → π* transitions are altered upon complexation. For example, upon chelation of a pyrazole-pyridine ligand with Ag(I), the absorption maximum at 281 nm was observed to shift to 286 nm, indicating a change in the electronic environment. mocedes.org
Furthermore, the coordination can induce or enhance fluorescence in the ligand. A notable example is the significant fluorescence enhancement observed upon the formation of a ZnCl₂ complex with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a structurally related compound. researchgate.net The ligand field strength, which is influenced by the electronic nature of substituents on the ligand, can also affect the spin state of the central metal ion, particularly in metals like iron(II). mdpi.com Electron-withdrawing substituents tend to lower the energy of the ligand's π* orbitals, which can promote metal-to-ligand back-bonding and strengthen the ligand field. mdpi.com
The table below summarizes key property changes upon metal complexation for related pyrazolyl-pyridine systems.
| Property | Observation in Free Ligand | Change Upon Complexation | Example System | Reference |
|---|---|---|---|---|
| UV-Vis Absorption | λₘₐₓ at 281 nm | Red-shift to λₘₐₓ at 286 nm | Ag(I) complex of a pyridyl-pyrazole ligand | mocedes.org |
| Fluorescence | Weak or non-fluorescent | Significant fluorescence enhancement | ZnCl₂ complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | researchgate.net |
| Spin State (Metal) | Dependent on ligand field | Can be tuned by ligand substituents (e.g., high-spin to low-spin) | Fe(II) complexes of 2,6-di(pyrazol-1-yl)-pyridine | mdpi.com |
Advanced Characterization Techniques and Structural Elucidation of 5 1h Pyrazol 1 Yl Pyridin 2 Amine
Spectroscopic Analysis Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-(1H-Pyrazol-1-yl)pyridin-2-amine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features with high precision.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct protons in the molecule. The protons of the pyrazole (B372694) and pyridine (B92270) rings resonate in the aromatic region, typically between δ 6.0 and 9.0 ppm. The amino group (-NH₂) protons usually appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The precise chemical shifts and coupling constants between adjacent protons allow for the unambiguous assignment of each hydrogen atom in the structure.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the pyridine and pyrazole rings show distinct resonances in the downfield region of the spectrum, reflecting their aromatic character. The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the amino substituent.
A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related pyrazole derivative showed signals for the pyrazole protons at 8.43, 7.32, and 6.32 ppm. mdpi.com For similar heterocyclic compounds, the amino group protons can appear as a broad singlet around δ 5.5–6.5 ppm.
Detailed analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques such as COSY and HSQC, enables the complete structural elucidation of this compound. nih.govresearchgate.net
Interactive Data Table: Representative ¹H NMR Data for Pyrazole-containing Compounds
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H | 6.32 | d |
| Pyrazole-H | 7.32 | d |
| Pyrazole-H | 8.43 | d |
| Amino-NH₂ | 5.5 - 6.5 | br s |
Note: This table presents representative data from related compounds and may not reflect the exact values for this compound. Data sourced from mdpi.com.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key vibrational bands for this compound include:
N-H Stretching: The amino group (-NH₂) typically exhibits one or two sharp absorption bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations of the pyridine and pyrazole rings are observed above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings appear in the 1400-1650 cm⁻¹ region.
N-H Bending: The bending vibration of the amino group is typically found around 1600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| C=N / C=C | Stretching | 1400 - 1650 |
| Amino (-NH₂) | Bending | ~ 1600 |
Note: This table presents typical ranges for the indicated functional groups. Data sourced from .
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pattern of this compound. nih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (MS-EI) are commonly employed.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the compound, allowing for the confirmation of its elemental composition. For this compound (C₈H₈N₄), the expected molecular weight is approximately 160.18 g/mol . In ESI-MS, the molecule is often observed as the protonated molecular ion, [M+H]⁺.
Fragmentation Analysis: Under the high-energy conditions of MS-EI, the molecule fragments in a predictable manner. The analysis of these fragment ions provides valuable structural information, helping to confirm the connectivity of the pyrazole and aminopyridine rings.
Interactive Data Table: Mass Spectrometry Data
| Parameter | Method | Observed Value |
| Molecular Formula | - | C₈H₈N₄ |
| Molecular Weight | - | 160.18 g/mol |
| Molecular Ion | ESI-MS | [M+H]⁺ |
Note: Data sourced from .
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's conjugated system.
For aromatic and heteroaromatic compounds like this compound, π → π* and n → π* transitions are expected. The conjugated system formed by the pyrazole and pyridine rings gives rise to strong absorption bands in the UV region. For instance, a related pyrazole-pyridine complex exhibited absorption maxima around 290-294 nm. researchgate.net In some cases, coordination to a metal ion can lead to a significant enhancement in fluorescence intensity. amazonaws.com
Interactive Data Table: Representative UV-Vis Absorption Data
| Transition Type | Wavelength Range (nm) |
| π → π | 200 - 400 |
| n → π | > 280 |
Note: This table presents typical ranges for the indicated electronic transitions in similar compounds. Data sourced from researchgate.net.
X-ray Crystallographic Investigations for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate information on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis of this compound, or a suitable crystalline derivative or complex, can provide an unambiguous confirmation of its molecular structure. mdpi.comnih.govnih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map of the molecule can be generated.
This analysis reveals:
Connectivity: The precise arrangement and bonding of all atoms in the molecule.
Conformation: The dihedral angles between the pyrazole and pyridine rings.
Bond Parameters: Accurate measurements of all bond lengths and angles.
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions in the crystal lattice. iucr.org
For example, in a related pyrazole-pyridine compound, X-ray analysis revealed a C-C bond junction of 1.472(3) Å between the two rings. mdpi.comnih.gov The crystal structures of various pyrazole derivatives have been determined, often revealing complex hydrogen bonding networks and specific packing arrangements. nih.goviucr.org The analysis of complexes of this compound with metal ions can also provide valuable information about its coordination behavior. mdpi.com
Interactive Data Table: Representative Crystallographic Data for a Pyrazole Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 9.348(2) |
| b (Å) | 9.793(2) |
| c (Å) | 16.366(4) |
| α (°) | 87.493(6) |
| β (°) | 87.318(6) |
| γ (°) | 84.676(6) |
Note: This table presents representative data from a related pyrazole compound and may not reflect the exact values for this compound. Data sourced from nih.govnih.gov.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is dictated by a combination of strong and weak intermolecular interactions, which collectively define the three-dimensional supramolecular assembly. The molecular structure, featuring both hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms of the pyridine and pyrazole rings), as well as aromatic rings, allows for a rich variety of interactions.
In analogous molecular structures, such as derivatives of pyrazolyl-pyridine, the crystal packing is often characterized by the formation of well-defined hydrogen-bonded networks and stabilizing π-π stacking interactions. iucr.orgresearchgate.net For instance, in the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the molecules are linked by N—H⋯N hydrogen bonds, forming chains or more complex motifs. iucr.orgresearchgate.net It is highly probable that this compound adopts a similar packing strategy, where the amine group plays a pivotal role in directing the crystal assembly through hydrogen bonding.
Supramolecular Interactions and Crystal Engineering Studies
The study of supramolecular interactions in this compound is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. The predictable nature of hydrogen bonding and π-stacking interactions makes them valuable tools in the rational design of solid-state architectures.
Hydrogen Bonding Networks in this compound Structures
Hydrogen bonding is expected to be the dominant intermolecular interaction in the crystal structure of this compound. The amino group (-NH₂) serves as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the pyrazole ring can act as hydrogen bond acceptors.
Based on studies of similar compounds, several hydrogen bonding motifs can be anticipated. iucr.org A common interaction involves the formation of N—H⋯N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine or pyrazole nitrogen of a neighboring molecule. This can lead to the formation of one-dimensional chains or two-dimensional sheets. For example, in related pyrazole derivatives, N—H⋯N hydrogen bonds link molecules to form ribbon-like structures. nih.gov
The presence of two nitrogen atoms in the pyrazole ring and one in the pyridine ring offers multiple potential acceptor sites, which could lead to complex and robust hydrogen-bonding networks.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Atom/Group | Potential Motif |
| Amino (-NH₂) | Pyridine Nitrogen | Intermolecular Chain/Dimer |
| Amino (-NH₂) | Pyrazole Nitrogen | Intermolecular Chain/Dimer |
π-Stacking Interactions and their Contribution to Supramolecular Architectures
In addition to hydrogen bonding, π-stacking interactions between the aromatic pyrazole and pyridine rings are expected to play a significant role in the supramolecular architecture of this compound. iucr.org These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of different types of intermolecular contacts.
For a molecule like this compound, a Hirshfeld surface analysis would provide quantitative information on the relative contributions of various interactions to the crystal packing. In studies of structurally similar compounds, such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and N-(6-methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, Hirshfeld analysis has revealed the dominance of H⋯H, C⋯H, and N⋯H contacts. iucr.orgresearchgate.netiucr.org
For instance, a typical distribution of intermolecular contacts for such compounds might be:
H⋯H contacts: Often comprising the largest percentage of the surface area, reflecting the high abundance of hydrogen atoms on the molecular surface. iucr.orgnih.gov
C⋯H/H⋯C contacts: Indicative of C—H⋯π interactions and other van der Waals forces. researchgate.netiucr.org
N⋯H/H⋯N contacts: Directly corresponding to the crucial N—H⋯N hydrogen bonds. iucr.orgnih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed visual summary of these interactions, with characteristic features corresponding to specific contact types. This quantitative analysis is invaluable for a deeper understanding of the forces driving the supramolecular assembly.
Table 2: Illustrative Data from Hirshfeld Surface Analysis of a Related Pyrazole Derivative
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 46.4% iucr.org |
| C···H/H···C | 22.4% iucr.org |
| N···H/H···N | 11.1% iucr.org |
| O···H/H···O | 11.9% iucr.org |
| Other | 8.2% |
Note: This data is for N-(6-methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide and is presented as an illustrative example of the type of data obtained from Hirshfeld analysis. iucr.org
Computational and Theoretical Investigations of 5 1h Pyrazol 1 Yl Pyridin 2 Amine and Its Analogues
Quantum Chemical Studies for Electronic Structure and Geometry Optimization
Quantum chemical studies are fundamental in determining the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and orbital energies.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the molecular geometry and electronic distribution of pyrazole (B372694) and pyridine (B92270) derivatives. nih.govresearchgate.net For analogues such as 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol and 5-(4-fluorophenyl)-1H pyrazole-3-amine, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G* or 6-311+G(2d,p), have been employed to determine their optimized molecular crystal structures. nih.govtandfonline.comscilit.com
These calculations provide key parameters regarding the molecule's electronic stability and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. nih.gov In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov DFT methods are also used to calculate thermodynamic properties and to perform infrared vibration analysis, where the calculated vibrational frequencies are compared with experimental FT-IR spectra for structural confirmation. tandfonline.comniscpr.res.in
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are used to visualize the electrostatic potential on the molecule's surface. These maps help identify electrophilic and nucleophilic sites, providing insights into how the molecule will interact with other species. tandfonline.comnih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies the intensity of electron delocalization.
Molecular Modeling and Docking Simulations for Biological Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a pyrazolyl-pyridine derivative, might bind to the active site of a biological target, typically a protein or enzyme. These simulations are vital in drug discovery for screening potential inhibitors and understanding their mechanism of action. researchgate.netresearchgate.net
Ligand-Protein Binding Mode Elucidation
Molecular docking studies have been extensively performed on pyrazolyl-pyridine analogues to elucidate their binding modes with various protein kinases, which are common targets in cancer therapy. bohrium.com These derivatives are often designed as ATP-competitive kinase inhibitors, utilizing a heterocyclic scaffold to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. rsc.org
For instance, docking simulations of 1H-pyrazolo[3,4-b]pyridine derivatives into the active site of TANK-binding kinase 1 (TBK1) have shown specific binding patterns similar to known inhibitors. tandfonline.com Similarly, studies on other pyrazole derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) have identified probable binding models, highlighting crucial interactions within the active site that are responsible for the inhibitory activity. nih.gov The docking of pyrazolopyridine compounds into the active sites of kinases such as HER2, BRAF, and JAK has also been investigated, providing a theoretical basis for their potential as cancer inhibitors. rsc.org These studies reveal the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-stacking, which collectively stabilize the ligand-protein complex.
Prediction of Binding Affinity and Inhibition Constants
Beyond identifying the binding mode, docking simulations can also predict the binding affinity of a ligand for its target. This is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. These predicted affinities can be correlated with experimentally determined inhibition constants like the IC50 value.
In studies of pyrazole derivatives as potential kinase inhibitors, docking results have shown good correlation with experimental data. For example, specific 1,3,4-thiadiazole-substituted pyrazole derivatives showed minimum binding energies of -10.09 kcal/mol with VEGFR-2 and -10.35 kJ/mol with CDK2. researchgate.netnih.gov These strong binding energies suggest they are potent inhibitors of these protein targets. nih.gov Docking studies of pyrazoline derivatives bearing a pyridine ring against the COX-2 enzyme also identified compounds with high docking scores (-8.009), indicating strong potential for anti-inflammatory activity. researchgate.net Through these predictions, computational methods allow for the prioritization of compounds for synthesis and biological testing, streamlining the drug discovery process.
Table 1: Predicted Binding Energies of Pyrazole Analogues against Kinase Targets
| Compound Analogue | Protein Target | Predicted Binding Energy (kJ/mol) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 | researchgate.netnih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 | researchgate.net |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | -10.35 | researchgate.netnih.gov |
Theoretical Insights into Reactivity and Structure-Property Relationships
Theoretical calculations provide valuable insights into the chemical reactivity of molecules and help establish relationships between their structure and observed properties. For pyrazolyl-pyridine systems, these insights are crucial for understanding their behavior in chemical reactions and biological environments.
DFT calculations are used to determine various reactivity descriptors. The HOMO and LUMO energies, for example, relate to the molecule's ability to donate or accept electrons, respectively. The electrophilic and nucleophilic Fukui and Parr functions, derived from DFT, can precisely identify the most reactive electrophilic and nucleophilic centers within the molecule. nih.govscilit.com This information is critical for predicting how the molecule will react with other reagents.
In Silico Pharmacokinetic Profiling and Ligand Efficiency Predictions
Computational, or in silico, methods are integral to modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic profile and its potential as a drug candidate. These predictive models help in the selection and optimization of lead compounds by identifying potential liabilities before costly synthesis and in vitro testing. For 5-(1H-Pyrazol-1-yl)pyridin-2-amine and its analogues, these computational studies focus on Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as drug-likeness and ligand efficiency metrics.
The prediction of ADME properties is a critical step in the drug development pipeline, as poor pharmacokinetics are a major cause of clinical trial failures idaampublications.in. For pyrazole and pyridine derivatives, various in silico studies have been conducted to evaluate their ADME profiles. These studies often utilize platforms like SwissADME to predict key pharmacokinetic parameters idaampublications.in.
Key predicted ADME properties for pyrazolyl-pyridine analogues often include:
Absorption: High gastrointestinal (GI) absorption is a desirable trait for orally administered drugs. Many pyrazoline and pyrazole derivatives show favorable predictions for high GI absorption jneonatalsurg.com.
Distribution: Blood-Brain Barrier (BBB) permeability is another crucial factor. While some pyrazole derivatives are predicted to have good BBB penetration, others are predicted to be non-penetrant, which can be advantageous depending on the desired therapeutic target.
Metabolism: Interaction with cytochrome P450 (CYP) enzymes is a key determinant of drug metabolism. In silico models predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Many novel pyrazole derivatives are predicted to be non-inhibitors of these key enzymes, suggesting a lower potential for drug-drug interactions.
Excretion: The model also provides predictions on properties like water solubility, which influences how a compound is excreted from the body.
The following interactive table summarizes the typical in silico ADME predictions for compounds analogous to this compound.
| ADME Parameter | Predicted Outcome for Analogues | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Variable (Yes/No) | Determines if the compound can act on targets within the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Suggests the compound is less likely to be affected by efflux pumps, which can reduce drug efficacy. |
| CYP1A2 Inhibitor | No | Lower potential for metabolic drug-drug interactions. |
| CYP2C9 Inhibitor | No | Lower potential for metabolic drug-drug interactions. |
| CYP2D6 Inhibitor | No | Lower potential for metabolic drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower potential for metabolic drug-drug interactions. |
| Log Kp (Skin Permeation) | Low to Moderate | Indicates the potential for transdermal absorption. |
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. These assessments are often based on established rule sets derived from the analysis of successful drug molecules.
Lipinski's Rule of Five is a widely used guideline to assess drug-likeness and predict the likelihood of good oral absorption. The rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
Log P (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Studies on various fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives have shown that many of these compounds possess acceptable physicochemical properties with no violations of Lipinski's rules johnshopkins.edu. Similarly, other pyrazoline derivatives have been shown to have favorable drug-likeness profiles jneonatalsurg.com. The drug-likeness model score for pyrazolo[1,5-a]pyrimidines often yields positive values, indicating they are considered to be drug-like researchgate.net.
Veber's Rules provide additional criteria related to molecular flexibility and polar surface area:
Topological Polar Surface Area (TPSA) ≤ 140 Ų
Number of Rotatable Bonds ≤ 10
The following interactive table shows the calculated properties for the parent compound, this compound, and how they align with these drug-likeness rules.
| Property | Value for this compound | Lipinski/Veber Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 174.19 g/mol | ≤ 500 | Yes |
| Log P | ~1.5 - 2.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (amine group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (pyrazole and pyridine nitrogens) | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 55.13 Ų | ≤ 140 | Yes |
| Number of Rotatable Bonds | 1 | ≤ 10 | Yes |
The favorable profile of the core scaffold suggests that this compound and its analogues are promising candidates for further development as orally bioavailable drugs.
Graph Theoretical Analysis in Chemical Research
Graph theory, a branch of mathematics that studies the structure of networks, has found significant application in chemistry and drug design slideshare.netunipmn.it. In this context, molecules are represented as "molecular graphs," where atoms serve as vertices (nodes) and chemical bonds as edges nih.govnih.gov. This abstraction allows for the quantitative characterization of a molecule's structure and connectivity.
A key application of graph theory in chemistry is the calculation of numerical invariants known as topological indices (TIs) nih.govresearchgate.net. A topological index is a single number, derived from the molecular graph, that represents the topology of the molecule wordpress.comfrontiersin.org. These indices can capture essential structural information such as size, shape, branching, and atom connectivity nih.govfrontiersin.org. Well-known TIs include the Wiener index, the Randić connectivity index, and Zagreb indices nih.govfrontiersin.org.
The primary use of TIs is in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models nih.govsemanticscholar.org. These statistical models establish a mathematical correlation between the calculated topological indices (representing structure) and the observed biological activity or physicochemical properties of a series of compounds nih.govresearchgate.net.
For heterocyclic compounds like this compound and its analogues, graph theoretical analysis can be used to:
Predict Physicochemical Properties: TIs can be correlated with properties like boiling point, viscosity, and stability.
Model Biological Activity: By establishing a QSAR model, TIs can help predict the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Assess Structural Similarity: Graph-based methods are used in similarity searching to identify compounds with similar structural or pharmacological profiles from large chemical databases slideshare.net.
The presence of heteroatoms (like the nitrogen atoms in the pyrazole and pyridine rings) can be accounted for in the calculation of TIs by assigning different weights to the corresponding vertices or edges, creating a more realistic representation of the molecular topology unipmn.it. By quantifying the structural features of pyrazolyl-pyridine derivatives, graph theory provides a powerful computational tool for rational drug design and the prediction of molecular behavior researchgate.net.
Biological and Pharmacological Research Applications of 5 1h Pyrazol 1 Yl Pyridin 2 Amine Derivatives
Medicinal Chemistry Applications and Therapeutic Potential
Derivatives of 5-(1H-Pyrazol-1-yl)pyridin-2-amine represent a significant area of interest in medicinal chemistry due to their wide-ranging biological activities. These compounds have been extensively investigated for their therapeutic potential, particularly in the fields of oncology and microbiology.
Anticancer and Antiproliferative Activities of this compound Derivatives
The pyrazole (B372694) scaffold is a versatile foundation in the development of new anticancer agents. globalresearchonline.net Derivatives of this compound have demonstrated notable antiproliferative and cytotoxic effects across a variety of cancer types, establishing them as promising candidates for further oncological research. nih.gov
A key mechanism behind the anticancer activity of these derivatives is their ability to inhibit specific protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Aurora Kinases: These kinases are essential for mitotic regulation, and their over-expression in many human cancers makes them an attractive therapeutic target. science.gov Pyrazole derivatives have been developed as potent inhibitors of Aurora kinases. For instance, 1H-pyrazole-4-carboxamide derivatives have shown inhibitory activity against Aurora-A kinase. globalresearchonline.net Imidazo[4,5-b]pyridine derivatives have also been identified as potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases, with IC50 values in the nanomolar range. science.gov Furthermore, a 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold has been identified for its inhibitory action against Monopolar Spindle 1 (MPS1) and Aurora kinases. bindingdb.org
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a role in the development and progression of several cancers. Pyrazole-containing derivatives have been designed as potential EGFR kinase inhibitors. globalresearchonline.net One study reported a pyrazole derivative with significant inhibitory activity against EGFR and HER-2 tyrosine kinases, showing IC50 values of 0.26 µM and 0.20 µM, respectively. nih.gov Docking studies have also been used to identify new pyrazolinyl-indole derivatives as potential EGFR inhibitors. nih.gov
RAF Kinase: The BRAF (V600E) mutation is a known driver in various cancers. Research has led to the development of 5-phenyl-1H-pyrazol derivatives that display significant inhibition of BRAF (V600E) with an IC50 value as low as 0.19 µM. nih.gov
Derivatives of this compound exert their anticancer effects by interfering with fundamental cellular processes like proliferation and apoptosis (programmed cell death).
Studies have shown that these compounds can induce apoptosis in cancer cells. One novel pyrazole derivative, PTA-1, was found to induce apoptosis at low micromolar concentrations in MDA-MB-231 breast cancer cells, as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.govresearchgate.net The mechanism of action for some derivatives involves disrupting cell cycle progression, which can lead to reduced phosphorylation of the retinoblastoma protein and ultimately, apoptosis.
Furthermore, some pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. The compound 5b, a pyrazole analogue, was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM. semanticscholar.org Similarly, PTA-1 was shown to disturb microtubule organization and inhibit tubulin polymerization, a hallmark of chemotherapeutic agents that target the cytoskeleton. nih.gov
The anticancer potential of this compound derivatives has been validated through their cytotoxic activity against a broad spectrum of human cancer cell lines.
Derivatives have shown significant efficacy against breast cancer cell lines such as MCF-7, T47D, and the triple-negative MDA-MB-231. nih.govresearchgate.netsemanticscholar.orgnih.gov For example, a novel pyrazolyl pyridine (B92270) conjugate (compound 9) demonstrated potent cytotoxicity against MCF-7 and HepG2 cells with IC50 values of 0.34 μM and 0.18 μM, respectively. nih.gov Another pyrazole derivative (compound 5b) was highly active against MCF-7 cells with a GI50 value of 1.7 µM. semanticscholar.org The pyrazole PTA-1 showed potent activity against MCF-7, T47D, and HCC70 breast cancer cells with CC50 values of 0.23 µM, 0.63 µM, and 0.74 µM respectively after 72 hours. researchgate.net
In lung cancer, the A549 cell line has been a common model for testing these compounds. globalresearchonline.netnih.govsemanticscholar.org Pyrazole derivatives have shown the ability to suppress A549 cell growth and induce apoptosis. globalresearchonline.netalrasheedcol.edu.iq One methyl ester pyrazole analogue (5b) inhibited A549 cell growth with a GI50 value of 0.69 µM. semanticscholar.org
The table below summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cell Line Origin | Reported Activity (IC50/GI50/CC50) | Reference |
|---|---|---|---|---|
| Pyrazolyl Pyridine Conjugate (Compound 9) | MCF-7 | Breast Adenocarcinoma | 0.34 µM | nih.gov |
| Pyrazolyl Pyridine Conjugate (Compound 9) | HepG2 | Hepatocellular Carcinoma | 0.18 µM | nih.gov |
| Pyrazole Analogue (Compound 5b) | MCF-7 | Breast Adenocarcinoma | 1.7 µM | semanticscholar.org |
| Pyrazole Analogue (Compound 5b) | A549 | Lung Carcinoma | 0.69 µM | semanticscholar.org |
| Pyrazole Analogue (Compound 5b) | K562 | Chronic Myelogenous Leukemia | 0.021 µM | semanticscholar.org |
| PTA-1 | MCF-7 | Breast Adenocarcinoma | 0.23 µM | researchgate.net |
| PTA-1 | T47D | Breast Ductal Carcinoma | 0.63 µM | researchgate.net |
| PTA-1 | A549 | Lung Carcinoma | 1.02 µM | researchgate.net |
| PTA-1 | HepG2 | Hepatocellular Carcinoma | 1.06 µM | researchgate.net |
| PTA-1 | HT-29 | Colorectal Adenocarcinoma | 0.43 µM | researchgate.net |
Antimicrobial Activities
In addition to their anticancer properties, pyrazole derivatives have emerged as a significant class of antimicrobial agents. nih.gov Their structural versatility allows for the development of compounds with activity against a range of pathogenic microorganisms.
Research has demonstrated that derivatives of this compound possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
One study synthesized a series of pyrazole derivatives and found that compound 3 was highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov In the same study, compound 4 showed high activity against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov Another investigation into new pyrazole, pyrimidine, quinoline, and pyridine-2-one derivatives found that a 5-aminopyrazole derivative exhibited good activity against the Gram-positive Bacillus subtilis. mdpi.com
Furthermore, a series of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that these compounds were generally more effective against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) than Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes). researchgate.net
The table below highlights the antibacterial efficacy of specific pyrazole derivatives.
| Compound/Derivative | Bacterial Strain | Gram Stain | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| Pyrazole Derivative (Compound 3) | Escherichia coli | Negative | 0.25 µg/mL | nih.gov |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis | Positive | 0.25 µg/mL | nih.gov |
| 5-Aminopyrazole (5AP 25) | Bacillus subtilis | Positive | Inhibition zone: 7.3 ± 1.1 mm | mdpi.com |
| 1,3,4-Oxadiazole Derivative (Compound 4c) | Most active of series against Gram-positive and Gram-negative bacteria | Not specified | researchgate.net |
Antifungal and Antiviral Properties
The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com Derivatives built upon this scaffold have demonstrated notable efficacy against various fungal and viral pathogens. researchgate.net
In the realm of agricultural science, novel pyridylpyrazol amide derivatives have been synthesized and tested for their fungicidal properties against common plant fungi. nih.gov Certain compounds from this class exhibited significant inhibitory action. For instance, at a concentration of 50 µg/mL, some derivatives showed considerable activity against Sclerotinia sclerotiorum, Gibberella zeae, and Botrytis dothidea. nih.gov Similarly, research into N-4-fluoro-pyrazol-5-yl-benzamide derivatives has identified compounds with potent antifungal effects, particularly against Valsa mali, a fungus affecting apple trees. researchgate.net One derivative, compound 9Ip, was found to have an EC50 value of 0.58 mg/L against this pathogen, an efficacy level comparable to the commercial fungicide tebuconazole. researchgate.net
The versatility of the pyrazole structure also extends to the development of agents against human pathogens. mdpi.com Studies have shown that modifying the 5-aminopyrazole structure can lead to compounds with activity against fungi such as Candida albicans. mdpi.com
| Compound | Target Fungus | Activity/Observation | Source |
|---|---|---|---|
| Compound 6i | Botrytis dothidea | 85.9% inhibition rate at 50 µg/mL | nih.gov |
| Compound 6j | Sclerotinia sclerotiorum | Good activity reported | nih.gov |
| Compound 9Ip | Valsa mali | EC50 value of 0.58 mg/L | researchgate.net |
Insecticidal Activity and Mode of Action (e.g., GABA-regulated chloride channel blockage)
The nervous system of insects presents a prime target for insecticides, with the gamma-aminobutyric acid (GABA)-gated chloride channel being a site of significant interest. nih.govnih.gov Blockage of this channel by antagonist compounds disrupts the inhibitory signals in the insect's central nervous system, leading to hyperexcitation, convulsions, and ultimately, death. nih.gov A number of insecticides, including fipronil, operate through this mechanism. nih.gov
Pyrazole derivatives have been extensively investigated as a source of new insecticidal agents. researchgate.net Research has demonstrated that 1H-pyrazole-5-carboxylic acid derivatives possess potent insecticidal properties. researchgate.net In bioassays against the black bean aphid (Aphis fabae), certain compounds showed high mortality rates. researchgate.net Compound 7h, for example, achieved 85.7% mortality at a concentration of just 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. researchgate.net
While the GABA receptor is a key target, it is not the only mechanism of action for pyrazole-based insecticides. Other studies have focused on designing pyrazole derivatives that target the insect ryanodine (B192298) receptor (RyR), which is crucial for muscle contraction. rsc.org A series of novel N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives were synthesized and found to be potent activators of this receptor, with some showing high larvicidal activity against the diamondback moth (Plutella xylostella). rsc.org
| Compound | Target Insect | Activity/Observation | Source |
|---|---|---|---|
| Compound 7h | Aphis fabae | 85.7% mortality at 12.5 mg/L | researchgate.net |
| Compound 5g | Plutella xylostella (larvae) | 84% larvicidal activity at 0.1 mg/L | rsc.org |
Anti-inflammatory and Analgesic Properties
The pyrazole and pyrazoline scaffolds are foundational in the discovery of drugs with anti-inflammatory and analgesic (pain-relieving) properties. nih.gov Since the initial synthesis of a pyrazolin-5-one derivative in 1883, numerous compounds from this family have been explored for these therapeutic effects. nih.gov
Derivatives have been studied in various models of inflammation and pain. nih.govnih.gov In studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, certain pyrazoline derivatives demonstrated potent activity. nih.gov The analgesic effects are often evaluated using nociception assays, where these compounds have also shown significant efficacy. nih.gov For instance, pyrazoline compounds 2d and 2e were identified as being particularly potent in reducing both inflammation and nociception. nih.gov The mechanism for some of these compounds involves the inhibition of enzymes like lipoxygenase, with compound 2g being a notable inhibitor. nih.gov
Further research into related fused heterocyclic systems, such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has also yielded potent anti-inflammatory and analgesic agents. nih.gov
| Compound Class/Example | Activity | Observation | Source |
|---|---|---|---|
| Pyrazoline 2d | Anti-inflammatory & Analgesic | Potent inhibition of carrageenan-induced paw edema and nociception | nih.gov |
| Pyrazoline 2e | Analgesic | Inhibited nociception more effectively than compound 2d | nih.gov |
| Pyrazoline 2g | Lipoxygenase Inhibitor | Most potent inhibitor in its class with an IC50 of 80 µM | nih.gov |
Other Therapeutic Areas for this compound Analogues
The structural adaptability of the 5-aminopyrazole core has enabled its exploration in a variety of other therapeutic contexts. mdpi.com
One strategy for managing type 2 diabetes mellitus is to control post-meal blood glucose levels by inhibiting digestive enzymes like α-glucosidase. nih.gov Fused heterocyclic compounds derived from aminopyrazoles, specifically pyrazolo[1,5-a]pyrimidines, have emerged as excellent α-glucosidase inhibitors. nih.gov A synthesized library of these compounds showed potent inhibitory activity, with many derivatives being significantly more effective than acarbose, a standard drug used for this purpose. nih.gov Compound 3d from this series was found to be approximately 50 times more potent than acarbose. nih.gov Other heterocyclic analogues, such as 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, have also been investigated, with some showing considerable inhibitory activity against both α-amylase and α-glucosidase. nih.gov
| Compound | Class | Activity (IC50) | Comparison | Source |
|---|---|---|---|---|
| Compound 3d | 6-amino-pyrazolo[1,5-a]pyrimidine | 15.2 ± 0.4 µM | ~50-fold more potent than Acarbose (750.0 ± 1.5 µM) | nih.gov |
| Compound 5a | 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one | 5.76 µg/mL | Comparable to Acarbose | nih.gov |
Oxidative stress is implicated in the development of numerous diseases, making the search for effective antioxidants a key research area. Pyrazole derivatives have shown significant promise as antioxidant agents. capes.gov.brnih.gov For example, 5-amino-4-(arylselanyl)-1H-pyrazoles demonstrated a strong capacity to scavenge synthetic radicals and inhibit lipid peroxidation in vitro. capes.gov.br Fused pyrazole systems, such as imidazo[1,2-b]pyrazole derivatives, have also been evaluated for their antioxidant properties. nih.gov Compounds 22 and 23 from this class showed high inhibition percentages of 75.3% and 72.9%, respectively, in an antioxidant assay, approaching the activity of the standard antioxidant, ascorbic acid. nih.gov
| Compound | Class | Activity | Source |
|---|---|---|---|
| Compound 22 | Imidazo[1,2-b]pyrazole | 75.3% inhibition | nih.gov |
| Compound 23 | Imidazo[1,2-b]pyrazole | 72.9% inhibition | nih.gov |
| 5-amino-4-(arylselanyl)-1H-pyrazoles | Aminopyrazole | Promising radical scavenging and reducing power | capes.gov.br |
The pyrazole scaffold is present in several drugs that act on the Central Nervous System. mdpi.com Fused pyrazolo[1,5-a]pyrimidines, which are synthesized from 5-aminopyrazole precursors, have proven to be particularly fruitful in this area. nih.gov Several commercialized drugs feature this core structure, including the anxiolytic (anti-anxiety) agent Ocinaplon B, and the sedative-hypnotic drugs Zaleplon C and Indiplon D, which are used to treat insomnia. nih.gov These applications highlight the potential of pyrazole derivatives to modulate CNS functions. The anxiolytic and sedative effects of such compounds are often linked to their interaction with GABA-A receptors, the most widespread inhibitory receptors in the CNS. nih.gov The diverse biological activities reported for pyrazole derivatives, including anticonvulsant and antidepressant effects, underscore the importance of this chemical family in neuropharmacology. mdpi.comnih.gov
Angiotensin-Converting Enzyme (ACE) Inhibitors
While research specifically detailing this compound derivatives as Angiotensin-Converting Enzyme (ACE) inhibitors is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been investigated for this therapeutic application. spast.orgnih.gov Pyrazoles have been identified as a promising scaffold in the design of nonpeptide angiotensin II antagonists, which are key players in the renin-angiotensin system (RAS). nih.govmdpi.com The RAS is a critical regulator of blood pressure, and its inhibition is a well-established strategy for the management of hypertension. mdpi.com
Studies on related pyrazole-5-carboxylate and 4-aryl-1H-imidazole-5-carboxylate derivatives have demonstrated high-affinity binding to the angiotensin II type 1 (AT1) receptor, with some compounds exhibiting potent and long-lasting oral activity in animal models. nih.gov For instance, certain 3-alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-pyrazole-5-carboxylates have shown IC50 values in the nanomolar range. nih.gov These findings suggest that the pyrazole core can be effectively utilized to create potent ACE inhibitors. The structural features of this compound, with its potential for various substitutions, make it a plausible candidate for further investigation in the development of novel ACE inhibitors.
Table 1: Examples of Pyrazole Derivatives with Angiotensin II Receptor Antagonist Activity
| Compound Class | Key Structural Features | Reported Activity |
| 4-Aryl-1H-imidazole-5-carboxylates | 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl] | Potent antagonist of the rabbit aorta AT1 receptor (IC50 0.55 nM) nih.gov |
| 1H-Pyrazole-5-carboxylates | 3-n-butyl-N1-substituted (e.g., 2,6-dichlorophenyl, benzyl) | IC50 values of 0.18-0.24 nM nih.gov |
Antimalarial and Antileishmanial Activities
Derivatives of pyrazole and the closely related pyrazolines have demonstrated significant potential as both antimalarial and antileishmanial agents. nih.govmalariaworld.orgpjps.pk The growing resistance to existing therapies for malaria and leishmaniasis necessitates the discovery of new and effective treatments, and pyrazole-containing compounds have shown promise in this regard. mdpi.com
Research into pyrazolylpyrazoline derivatives has revealed compounds with potent in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant strains of P. falciparum. nih.govmalariaworld.org Some of these derivatives have also exhibited promising antileishmanial activity against both the promastigote and amastigote forms of Leishmania aethiopica. nih.govmalariaworld.org For example, certain pyrazolylpyrazoline compounds showed higher potency than the standard drug chloroquine (B1663885) against a resistant P. falciparum strain and comparable or better activity than miltefosine (B1683995) against L. aethiopica. nih.gov
The mechanism of action for some of these dual-acting compounds is believed to be the inhibition of dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), key enzymes in the folate biosynthesis pathway of the parasites. nih.gov The 5-aminopyrazole scaffold, a substructure of the title compound, has been identified as a crucial element for both antimalarial and antileishmanial activity. mdpi.com
Table 2: Antimalarial and Antileishmanial Activity of Selected Pyrazole Derivatives
| Compound Derivative | Target Organism | Activity |
| Pyrazolylpyrazoline derivative 5b | P. falciparum (chloroquine-resistant) | Higher potency than chloroquine nih.gov |
| Pyrazolylpyrazoline derivative 6a | P. falciparum (chloroquine-resistant) | Higher potency than chloroquine nih.gov |
| Pyrazolylpyrazoline derivative 5b | L. aethiopica (promastigote) | Comparable to Amphotericin B deoxycholate nih.gov |
| Pyrazolylpyrazoline derivative 7b | L. aethiopica (promastigote) | Promising activity compared to miltefosine nih.gov |
| 5-Aminopyrazole derivative 32a | P. falciparum (chloroquine-resistant) | IC50 of 0.149 mM mdpi.com |
| 5-Aminopyrazole derivative 32a | L. donovani | IC50 of 0.132 mM (more effective than Pentamidine) mdpi.com |
Antiparkinsonian and Neuroprotective Properties
The potential of pyrazoline derivatives as therapeutic agents for Parkinson's disease has been an area of active investigation. nih.govnih.gov Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.gov Compounds with neuroprotective effects are therefore of great interest. Pyrazoline derivatives are known to possess anti-inflammatory, antioxidant, and neuroprotective properties. nih.gov
While direct studies on this compound derivatives for antiparkinsonian effects are limited, research on related pyrazoline compounds has shown promise. nih.govnih.gov Some pyrazoline derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576). nih.gov Inhibition of MAO-B can help to increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease. Furthermore, some pyrazoline derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxicity. nih.gov The neuroprotective potential of the pyrazole scaffold suggests that derivatives of this compound could be valuable candidates for the development of new treatments for neurodegenerative diseases like Parkinson's.
Structure-Activity Relationship (SAR) and Mechanism of Action Studies
The exploration of the structure-activity relationship (SAR) of pyrazole derivatives is crucial for the rational design of more potent and selective therapeutic agents. acs.orgmdpi.comnih.gov The versatility of the pyrazole scaffold allows for systematic modifications at various positions, enabling researchers to understand the impact of different functional groups on biological activity. researchgate.netresearchgate.net
For instance, in the context of trypanocidal activity, the substitution pattern on the pyrazole ring of pyrazolo[4,3-c]pyridines was found to be critical for their inhibitory effect on the PEX14–PEX5 protein–protein interaction. acs.org Specifically, the position of the substituent on the pyrazole ring was shown to significantly influence binding affinity. acs.org Similarly, in the development of antimycobacterial agents based on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the nature of the substituents at the 3- and 5-positions of the pyrazole ring, as well as on the 7-amino group, played a significant role in their growth inhibitory activity against Mycobacterium tuberculosis. mdpi.com
The mechanism of action of pyrazole derivatives often involves their ability to interact with specific biological targets. For example, some pyrazole-based compounds act as kinase inhibitors, interfering with signaling pathways that are crucial for cell proliferation and survival. mdpi.com The 5-aminopyrazole moiety, present in the title compound, is a key feature in many kinase inhibitors. mdpi.comnih.gov The understanding of these mechanisms at a molecular level is essential for the optimization of lead compounds and the development of targeted therapies.
Role of this compound as a Scaffold in Drug Discovery Programs
The this compound core structure represents a "privileged scaffold" in drug discovery. spast.orgnih.govresearchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of a wide range of therapeutic agents. researchgate.net The pyrazole ring itself is a key component of numerous approved drugs with diverse clinical applications, including anticancer, anti-inflammatory, and antiviral therapies. nih.gov
The combination of the pyrazole and pyridine rings in this compound creates a unique chemical entity with a specific three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic and hydrophobic regions. This structural complexity allows for a wide range of interactions with biological macromolecules, such as enzymes and receptors. The amino group on the pyridine ring and the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions.
The versatility of this scaffold is further enhanced by the potential for chemical modification at multiple positions on both the pyrazole and pyridine rings. This allows for the fine-tuning of the physicochemical properties and biological activity of the resulting derivatives, making the this compound scaffold a highly attractive platform for the design and synthesis of new drug candidates.
Chemical Biology Research Applications
Beyond its direct therapeutic applications, the this compound scaffold also holds promise in the field of chemical biology, particularly in the development of molecular probes to investigate complex biological processes.
Development of this compound as Probes for Biological Pathway Elucidation
While specific examples of this compound being used as a biological probe are not extensively reported, the closely related pyrazoline derivatives have been successfully developed as fluorescent probes. These probes can be used to visualize and study biological events at the cellular and molecular level.
For example, a novel pyrazoline derivative has been synthesized and shown to act as a fluorescent probe for cell staining. This compound was found to be non-cytotoxic and could effectively stain the cytoplasm of cancer cells, allowing for their visualization using fluorescence microscopy. The development of such probes is crucial for understanding the intricate workings of biological pathways and for identifying new drug targets. Given the structural similarities, it is conceivable that derivatives of this compound could be functionalized with fluorophores or other reporter groups to create novel probes for biological pathway elucidation. The inherent biological activity of the pyrazole scaffold could also be leveraged to design activity-based probes that specifically label and identify their target proteins within a complex biological system.
Agrochemical Applications of Pyrazole-Pyridin-2-amine Derivatives
The versatile scaffold of pyrazole-pyridin-2-amine has prompted extensive research into the agrochemical applications of its derivatives, revealing potential as herbicides, fungicides, and insecticides. The combination of the pyrazole and pyridine rings, both known for their biological activities, has led to the development of novel compounds aimed at protecting crops and enhancing agricultural productivity. researchgate.netnih.gov
Derivatives of pyrazole have demonstrated significant herbicidal activity . For instance, novel pyrazole derivatives containing a phenylpyridine moiety have been synthesized and evaluated for their ability to control various weeds. In greenhouse studies, some of these compounds exhibited moderate to good herbicidal effects against weeds like Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis, particularly in post-emergence treatments. nih.govresearchgate.net The herbicidal activity is influenced by the substitution pattern on the pyridine ring, with certain chloro and fluoro or trifluoromethyl substitutions enhancing the post-emergence efficacy. researchgate.netdntb.gov.ua Research has also focused on pyrazole derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a crucial target for herbicides. nih.govmocedes.org Some of these compounds have shown excellent post-emergence herbicidal activities with improved crop safety for maize, cotton, and wheat compared to commercial herbicides. nih.gov
In the realm of fungicides , pyrazole derivatives have shown considerable promise against a wide spectrum of phytopathogenic fungi. acs.orgresearchgate.net For example, certain pyrazole analogues have been effective against Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. The introduction of specific moieties, such as a p-trifluoromethyl-phenyl group or isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring, has been shown to enhance antifungal activity. acs.org Some pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have displayed potent fungicidal effects, particularly against Gaeumannomyces graminis var. tritici, the fungus responsible for take-all disease in wheat. nih.gov Furthermore, 1,5-diaryl-pyrazole-3-formate analogs have been investigated for controlling peanut stem rot disease caused by Sclerotium rolfsii, with some derivatives showing prominent inhibitory effects. nih.gov
The insecticidal properties of pyrazole-pyridine derivatives have also been a subject of investigation. nih.govmdpi.com Novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been designed and synthesized, demonstrating insecticidal activities against pests such as Plutella xylostella and Spodoptera exigua. nih.gov Fused pyrazolo[3,4-b]pyridine derivatives have shown significant insecticidal activity against mosquito larvae, with the introduction of amino or carbonyl groups enhancing this activity. researchgate.netnih.gov Additionally, pyrazolo[3,4-b]pyridines containing an ethyl nicotinate (B505614) scaffold have been evaluated for their insecticidal activity against Aphis gossypii, with some compounds showing promising results. nih.govwhiterose.ac.uk
Table 1: Examples of Agrochemical Activity of Pyrazole-Pyridine Derivatives
| Compound Class | Target Pest/Weed | Notable Findings | Reference(s) |
|---|---|---|---|
| Phenylpyridine-containing pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate post-emergence herbicidal activity. | nih.govresearchgate.net |
| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Broadleaf weeds, e.g., Amaranthus retroflexus | Good inhibitory effects in post-emergence tests. | nih.gov |
| Pyrazole derivatives with isothiocyanate and carboxamide moieties | Botrytis cinerea, Rhizoctonia solani, Valsa mali | Enhanced antifungal activities. | acs.org |
| N-pyridylpyrazole thiazole derivatives | Plutella xylostella, Spodoptera exigua | Promising insecticidal activity. | nih.gov |
| Fused pyrazolo[3,4-b]pyridine derivatives | Mosquito larvae | Significant insecticidal activity, enhanced by amino/carbonyl groups. | researchgate.netnih.gov |
Material Science and Coordination Chemistry Applications
The structural features of this compound and its derivatives make them highly valuable in material science and coordination chemistry. The presence of multiple nitrogen atoms in both the pyrazole and pyridine rings provides excellent coordination sites for metal ions, leading to the formation of stable and functional metal complexes.
(1H-Pyrazolyl)pyridines are highly sought-after ligands in coordination chemistry due to their ease of synthesis and versatile coordination behavior, often being compared to 2,2'-bipyridine (B1663995) ligands. researchgate.net The this compound scaffold, with its specific arrangement of nitrogen donors, allows for the design of a wide array of metal complexes with tunable properties. The pyridine nitrogen and the pyrazole nitrogen atoms can act as a bidentate chelating system, forming stable complexes with various transition metals. researchgate.netresearchgate.net The amino group at the 2-position of the pyridine ring can also participate in coordination or be a site for further functionalization, allowing for the creation of more complex ligand architectures. The deprotonation of the NH group in the pyrazole ring can lead to the formation of bridging pyrazolate ligands, enabling the construction of polynuclear complexes. researchgate.netnih.gov The synthesis of these ligands often involves the condensation of a substituted pyridine with a pyrazole derivative. researchgate.net
Metal complexes derived from pyrazole-pyridine ligands have shown significant potential in catalysis. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents, which in turn influences the catalytic activity of the resulting metal complex. dntb.gov.uamdpi.com Copper complexes of pyrazole-based ligands have been investigated for their catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the action of catecholase enzymes. researchgate.netdntb.gov.ua The catalytic efficiency of these complexes is dependent on factors like the nature of the ligand, the counterion of the copper salt, and the solvent used. dntb.gov.ua For instance, a copper(II) acetate (B1210297) complex with a specific pyrazole-based ligand demonstrated good catalytic activity in methanol. dntb.gov.ua The versatility of these ligands allows for the development of catalysts for a range of organic transformations.
The inherent fluorescence of the pyrazoline core, a reduced form of pyrazole, has been exploited in the development of fluorescent probes and dyes. nih.gov Pyrazoline derivatives often exhibit blue fluorescence upon excitation with UV radiation and can have high quantum yields. nih.gov A fluorescent probe, 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol (PYDP), which is structurally related to the core compound, has been studied for its properties in biological systems. nih.gov This probe was found to bind to human serum albumin (HSA) and could be used for cell staining, specifically staining the cytoplasm of MCF-7 breast cancer cells with negligible cytotoxicity at high concentrations. nih.gov The photophysical properties of such probes can be modulated by their environment, making them useful for sensing applications.
Iron(II) complexes of ligands containing the 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) framework, which is structurally analogous to a doubly substituted this compound, are well-known for exhibiting spin-crossover (SCO) behavior. acs.orgnih.gov The SCO phenomenon involves a reversible switching between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, light, or pressure. nih.govnih.gov This property makes them promising candidates for molecular switches and data storage materials. The ligand field strength around the iron(II) center in BPP complexes is moderate, which facilitates the SCO transition. nih.gov The spin-state switching characteristics of these complexes can be influenced by the substituents on the pyrazole and pyridine rings. For example, supramolecular iron(II) complexes with functionalized BPP ligands have been synthesized and their SCO properties studied, showing gradual or stepwise spin transitions. acs.orgnih.gov
Future Perspectives and Research Directions
Emerging Synthetic Methodologies for 5-(1H-Pyrazol-1-yl)pyridin-2-amine and its Analogues
The development of novel and efficient synthetic routes is paramount to unlocking the full potential of this compound and its analogues. While traditional methods exist, researchers are increasingly focusing on greener, more atom-economical, and versatile strategies.
One promising avenue is the use of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and diversity generation. For instance, three-component reactions involving 5-aminopyrazoles, aldehydes, and other suitable reagents have been shown to produce pyrazolo[3,4-b]pyridine derivatives under various conditions, including ultrasound mediation. beilstein-journals.org The exploration of novel MCRs for the direct synthesis of this compound and its substituted variants could significantly streamline their production.
Cross-dehydrogenative coupling (CDC) reactions are another area of intense interest. acs.org These methods enable the formation of C-C or C-N bonds without the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste. Acetic acid and molecular oxygen-promoted CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds have been successfully employed for the synthesis of pyrazolo[1,5-a]pyridines, a related class of fused heterocycles. acs.org Adapting these principles to the synthesis of the target scaffold could provide a more sustainable and efficient approach.
Furthermore, the use of microwave-assisted synthesis has demonstrated the potential to accelerate reaction times and improve yields for various pyrazole-containing heterocycles. nih.gov Investigating microwave-assisted protocols for the key bond-forming reactions in the synthesis of this compound could lead to more rapid and scalable production. The development of solid-phase synthesis techniques also presents an opportunity for the high-throughput generation of analogue libraries for screening purposes. researchgate.net
| Synthetic Approach | Description | Potential Advantages |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | Increased efficiency, diversity-oriented synthesis, reduced waste. |
| Cross-Dehydrogenative Coupling (CDC) | Formation of bonds through direct C-H activation, often using an oxidant. | High atom economy, avoids pre-functionalization, greener reaction conditions. acs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, improved yields, enhanced reaction control. nih.gov |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support. | Amenable to automation and high-throughput synthesis of libraries. researchgate.net |
Advanced Computational Approaches in Drug Design and Materials Science
Computational modeling and simulation are becoming indispensable tools in modern chemical research. For this compound and its analogues, these methods can accelerate the discovery and optimization of new drug candidates and functional materials.
In drug design , computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity and mode of interaction of these compounds with biological targets. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors for various diseases. For example, computational studies can help in understanding the key structural features required for the inhibition of kinases, a class of enzymes frequently targeted in cancer therapy. nih.govnih.gov
In materials science , density functional theory (DFT) calculations can be used to predict the electronic and structural properties of materials incorporating the this compound scaffold. nih.govacs.org This can guide the design of novel materials with specific optical, electronic, or catalytic properties. For instance, DFT calculations have been used to investigate the corrosion inhibition properties of pyrazole (B372694) derivatives on steel surfaces, correlating theoretical parameters with experimental efficiency. nih.govacs.org Hirshfeld surface analysis is another computational tool that can provide insights into intermolecular interactions within the crystal structure of these compounds, which is crucial for understanding and designing crystalline materials. nih.govnih.gov
Expansion of Therapeutic Applications and Target Identification
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. beilstein-journals.orgnih.gov Analogues of this compound are being actively investigated for a wide range of therapeutic applications.
A significant area of focus is oncology . Pyrazole derivatives have shown promise as inhibitors of various protein kinases involved in cancer progression, such as Aurora kinases and BRAF(V600E). nih.gov The 5-aminopyrazole moiety, in particular, is a key component of kinase inhibitors. nih.gov Further research is needed to identify specific cancer cell lines and tumor types that are most susceptible to treatment with this compound analogues and to elucidate their precise mechanisms of action.
Beyond cancer, these compounds have demonstrated potential as antimicrobial agents . mdpi.comresearchgate.net With the rising threat of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Screening of this compound derivatives against a broad spectrum of bacteria and fungi could lead to the identification of novel lead compounds. mdpi.com
Other potential therapeutic areas include anti-inflammatory , antiviral , and neuroprotective agents. beilstein-journals.orgnih.gov The structural versatility of the this compound scaffold allows for the fine-tuning of its pharmacological properties to target a diverse range of biological pathways. High-throughput screening and target identification studies will be crucial in uncovering the full therapeutic potential of this compound class.
| Therapeutic Area | Potential Targets/Mechanisms |
| Oncology | Protein kinase inhibition (e.g., Aurora, BRAF), antiproliferative activity. nih.govnih.gov |
| Antimicrobial | Inhibition of bacterial and fungal growth. mdpi.comresearchgate.net |
| Anti-inflammatory | Modulation of inflammatory pathways. beilstein-journals.orgmdpi.com |
| Antiviral | Inhibition of viral replication. beilstein-journals.org |
| Neuroprotection | Activity in models of neurodegenerative diseases. nih.gov |
Development of Novel Materials and Functional Systems
The unique electronic and coordination properties of this compound make it an attractive building block for the development of novel materials and functional systems.
The presence of multiple nitrogen atoms makes this compound and its analogues excellent ligands for metal coordination . The resulting metal complexes can exhibit interesting catalytic, magnetic, and photoluminescent properties. For example, a pyrazole-based ligand incorporating a ferrocenyl group and a pyridin-2-yl-1H-pyrazol-5-amine moiety has been synthesized with the aim of creating redox-active materials with potential applications in molecular switching and sensing. nih.gov
These compounds also have potential applications as corrosion inhibitors . Pyrazole derivatives have been shown to effectively protect metal surfaces from corrosion in acidic environments. nih.govacs.org The ability of the molecule to adsorb onto the metal surface and form a protective layer can be further enhanced by strategic functionalization.
Furthermore, the incorporation of the this compound scaffold into polymers and organic frameworks could lead to materials with tailored properties for applications in gas storage, separation, and sensing. The inherent fluorescence of some pyrazole derivatives also suggests their potential use in the development of chemosensors and bio-imaging agents . nih.gov
Collaborative and Interdisciplinary Research Opportunities
The multifaceted nature of this compound and its analogues necessitates a collaborative and interdisciplinary research approach.
Synergies between synthetic chemists , computational chemists , and biologists are essential for the efficient discovery and development of new therapeutic agents. chemscene.com Synthetic chemists can create diverse libraries of compounds, which can then be screened by biologists for activity. Computational chemists can provide valuable insights into structure-activity relationships, guiding the design of more potent and selective molecules.
Collaboration between materials scientists , physicists , and engineers will be crucial for translating the promising properties of these compounds into functional devices and systems. This includes the development of new catalysts, sensors, and electronic materials.
The establishment of open-access databases and platforms for sharing synthetic protocols, characterization data, and biological screening results would further accelerate progress in this field. International collaborations and research networks can also facilitate the exchange of knowledge and resources, leading to more rapid innovation. The journey from a promising molecule to a real-world application is complex and requires a concerted effort from researchers across various disciplines.
Q & A
Q. What are the recommended synthetic routes for 5-(1H-Pyrazol-1-yl)pyridin-2-amine?
- Methodology : A common approach involves coupling reactions between pyridine and pyrazole derivatives. For example, using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) with aminopyridines under controlled conditions (e.g., dichloromethane, room temperature) can yield pyrazolylpyridinamine derivatives . Optimize reaction parameters such as solvent polarity, temperature, and stoichiometry to improve yield.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) due to skin/eye irritation risks (GHS Category 2/2A) . Work in a fume hood to avoid inhalation .
- Storage : Store in airtight, light-resistant containers at 4°C. Avoid prolonged storage to prevent degradation, which may increase toxicity .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Techniques :
- NMR : H and C NMR to confirm substituent positions and ring structure .
- Mass Spectrometry : HRMS for molecular weight validation .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .
- Supplementary Data :
FTIR for functional group analysis (e.g., NH stretching at ~3300 cm) .
- Supplementary Data :
Q. What are the primary safety precautions during experimental use?
- Risk Mitigation :
- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Exposure : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Strategies :
- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC for antimicrobial activity) .
- Structural Analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with activity via SAR studies .
- Data Validation :
Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to confirm mechanisms .
- Data Validation :
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Optimization :
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Yield Improvement :
Use microwave-assisted synthesis for faster, higher-yield reactions .
- Yield Improvement :
Q. How to design stability studies for this compound under varying conditions?
- Protocol :
- Forced Degradation : Expose to heat (40–80°C), light (UV), and humidity (75% RH) over 1–4 weeks .
- Analytical Monitoring : Track degradation products via HPLC-MS and quantify using calibration curves .
- Outcome :
Identify degradation pathways (e.g., hydrolysis of the pyrazole ring) and adjust storage conditions .
- Outcome :
Q. What computational methods predict the interactions of this compound with biological targets?
- Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to enzymes (e.g., COX-2) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
- Validation :
Compare computational results with experimental IC values from enzyme assays .
- Validation :
Q. How to assess the environmental impact and degradation pathways of this compound?
- Ecotoxicology :
- OECD 301 Tests : Measure biodegradability in aqueous systems .
- Bioaccumulation : Calculate log (e.g., using EPI Suite) to estimate persistence .
- Fate Analysis :
Conduct soil adsorption studies (OECD 106) to evaluate mobility .
- Fate Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
